molecular formula C11H13ClN2O3 B6162612 methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate CAS No. 1227068-86-1

methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate

Cat. No.: B6162612
CAS No.: 1227068-86-1
M. Wt: 256.7
InChI Key:
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Description

Methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate is a chemical compound with the molecular formula C11H11ClN2O3 It is a derivative of oxane and pyrazine, characterized by the presence of a chloropyrazinyl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with oxane-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is essential to achieve consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropyrazinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrazinyl group plays a crucial role in binding to target molecules, while the oxane ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-bromopyrazin-2-yl)oxane-4-carboxylate
  • Methyl 4-(3-fluoropyrazin-2-yl)oxane-4-carboxylate
  • Methyl 4-(3-iodopyrazin-2-yl)oxane-4-carboxylate

Uniqueness

Methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate is unique due to the presence of the chloropyrazinyl group, which imparts distinct chemical properties and reactivity compared to its bromine, fluorine, and iodine analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1227068-86-1

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.7

Purity

95

Origin of Product

United States

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